molecular formula C21H15ClF4N2O3 B1408376 Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate CAS No. 1708126-08-2

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate

Cat. No. B1408376
M. Wt: 454.8 g/mol
InChI Key: NKLDHOHYVGNCES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives . TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of the similar compound “methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoate” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI Code for this compound is 1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-8(3-5-9)12-11(15)6-10(7-19-12)14(16,17)18/h2-7H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the introduction of TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The similar compound “methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoate” is a solid substance with a melting point between 88 - 91 degrees Celsius . It has a molecular weight of 315.68 .

Scientific Research Applications

Aurora Kinase Inhibition

One research application of a compound structurally related to methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate involves its role as an Aurora kinase inhibitor. This inhibition can be potentially useful in treating cancer. Aurora kinases are enzymes that play a key role in cell division, and their inhibition can disrupt the cell cycle, thereby hindering the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Structural Analysis in Crystallography

Compounds similar to methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate have been studied for their crystal structures. These studies help in understanding the molecular geometry, bond lengths, and angles, which are critical in pharmaceutical design and material science. For instance, the analysis of triazolyl-benzimidazole compounds provides insights into the antioxidant properties and potential pharmaceutical applications (Karayel et al., 2015).

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of compounds structurally related to methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate are significant in organic chemistry. These studies often focus on the preparation of intermediates for herbicides and potential pharmaceuticals, exploring the yield and purity of these processes. For example, the synthesis of triazolyl-benzimidazole compounds and their antimicrobial activities are studied for potential pharmaceutical applications (Bayrak et al., 2009).

Application in Bioimaging and Sensor Development

Research in the development of sensors and bioimaging agents also makes use of compounds like methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate. These compounds can be tailored to detect specific ions or molecules, playing a crucial role in biomedical diagnostics and environmental monitoring. For example, the development of fluorescent sensors for detecting aluminum ions in biological systems illustrates this application (Ye et al., 2014).

Safety And Hazards

The similar compound “methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoate” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . These compounds have found applications in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[(2-hydroxyphenyl)methyl]amino]-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N2O3/c1-31-20(30)12-6-7-17(16(23)8-12)28(11-13-4-2-3-5-18(13)29)19-15(22)9-14(10-27-19)21(24,25)26/h2-10,29H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLDHOHYVGNCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N(CC2=CC=CC=C2O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106815
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate

CAS RN

1708126-08-2
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708126-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 2
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 3
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 4
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 5
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 6
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate

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